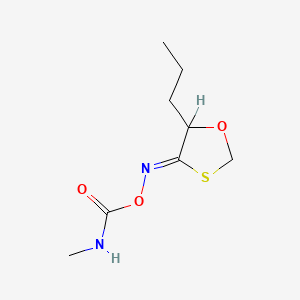
Tetrasulfide, diphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasulfide, diphenyl is an organosulfur compound characterized by the presence of four sulfur atoms bonded to two phenyl groups. This compound is part of the broader class of polysulfides, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasulfide, diphenyl can be synthesized through the electrochemical oxidation of diphenyldithiophosphinic acid. This process involves the cleavage of a phosphorus-sulfur single bond and the addition of sulfur radicals . The reaction conditions typically include the application of an external electric field to trigger the intramolecular rearrangement of diphenyldithiophosphinic acid through dehydrogenation and sulfur migration along the phosphorus-sulfur bond axis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sulfur and organic compounds under controlled conditions to produce the desired polysulfide. The process may involve high temperatures and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Tetrasulfide, diphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of simpler sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like dicumyl peroxide and reducing agents that facilitate the cleavage of sulfur-sulfur bonds . The reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state sulfur compounds, while reduction reactions can produce simpler sulfur-containing molecules.
Scientific Research Applications
Tetrasulfide, diphenyl has several scientific research applications, including:
Biology: The compound’s unique chemical properties make it useful in studying biological processes involving sulfur-containing compounds.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of tetrasulfide, diphenyl involves the homolytic cleavage of sulfur-sulfur bonds to form perthiyl radicals. These radicals can react with other molecules, leading to the formation of stable products . The persistence of perthiyl radicals at elevated temperatures contributes to the compound’s effectiveness as an antioxidant and its ability to enhance the oxidation stability of hydrocarbon-based products .
Comparison with Similar Compounds
Similar Compounds
Disulfides: Compounds with two sulfur atoms bonded to organic groups.
Trisulfides: Compounds with three sulfur atoms bonded to organic groups.
Polysulfides: Compounds with multiple sulfur atoms bonded to organic groups, including tetrasulfides and higher polysulfides.
Uniqueness
Tetrasulfide, diphenyl is unique among polysulfides due to its specific structure and the presence of four sulfur atoms. This structure imparts distinct chemical properties, such as enhanced antioxidant activity and the ability to form stable radicals at elevated temperatures . These properties make this compound particularly valuable in applications requiring high oxidation stability and radical-trapping capabilities.
Properties
CAS No. |
53144-50-6 |
|---|---|
Molecular Formula |
C12H10S4 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(phenyltetrasulfanyl)benzene |
InChI |
InChI=1S/C12H10S4/c1-3-7-11(8-4-1)13-15-16-14-12-9-5-2-6-10-12/h1-10H |
InChI Key |
PYHGXXMMSWMRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SSSSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


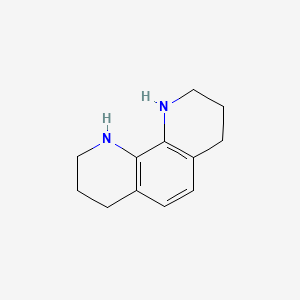
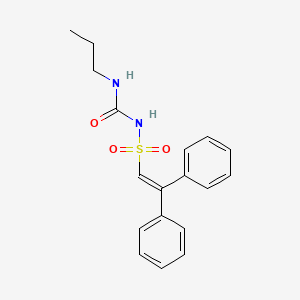
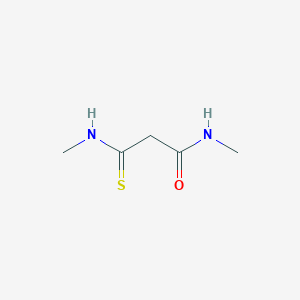
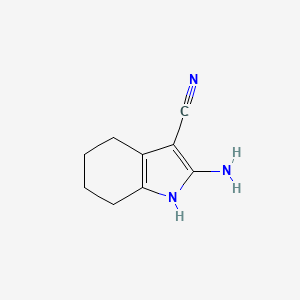
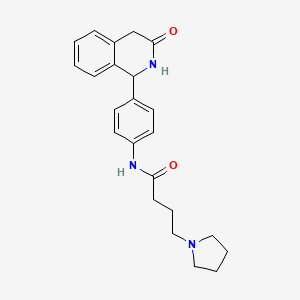
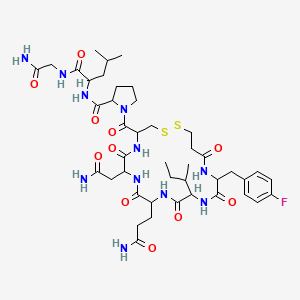
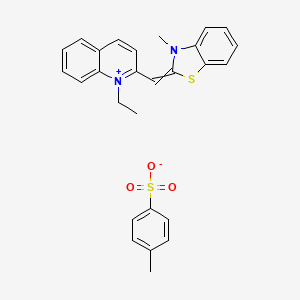
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
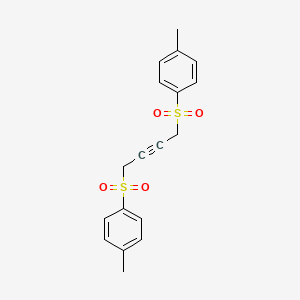
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)

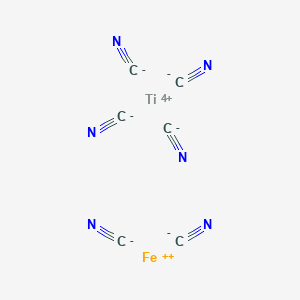
![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
